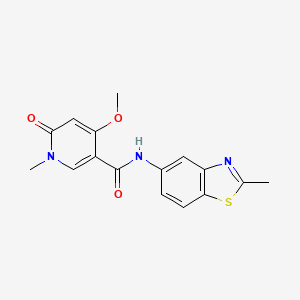
4-methoxy-1-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-1-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound characterized by its intricate molecular structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzothiazole structure. The process may include:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid.
Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions.
Formation of the Pyridine Ring: The pyridine ring is formed through a series of condensation and cyclization reactions.
Final Functionalization:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for scale and efficiency. This could involve the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent product quality and yield.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are common for introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and various amines can be used for substitution reactions.
Major Products Formed:
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may have applications in drug development, particularly in the treatment of diseases.
Industry: It can be used in the production of advanced materials and chemicals.
作用机制
This compound is unique in its structure and potential applications. Similar compounds include other benzothiazole derivatives and pyridine-based compounds. These compounds may share some similarities in their chemical properties and biological activities, but the specific structure of 4-methoxy-1-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide sets it apart.
相似化合物的比较
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-Methyl-1,3-benzothiazole-5-carboxylic acid
4-Methoxy-6-oxo-1,6-dihydropyridine-3-carboxamide
生物活性
4-Methoxy-1-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS Number: 2097915-91-6) is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity based on existing research, including antiproliferative effects against cancer cell lines and antimicrobial properties.
The molecular formula of the compound is C16H15N3O3S, with a molecular weight of 329.4 g/mol. Its structure includes a dihydropyridine core substituted with methoxy and benzothiazole moieties, which are known to influence biological activity.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of various derivatives of dihydropyridine compounds, including the target compound.
Case Study: Anticancer Activity
A study evaluating the anticancer potential of related compounds reported that certain derivatives exhibited significant antiproliferative activity against various cancer cell lines. For instance:
- Compounds with similar structures showed IC50 values ranging from 1.2 to 5.3 µM against cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
The specific effects of this compound have not been extensively documented in peer-reviewed literature; however, its structural analogs suggest a promising profile for further investigation.
Antimicrobial Activity
Another aspect of interest is the antimicrobial properties of compounds containing benzothiazole and dihydropyridine motifs. Research indicates that certain derivatives demonstrate selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Table: Antimicrobial Activity Comparison
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. faecalis | 8 µM |
| Compound B | S. aureus | 16 µM |
| 4-Methoxy Compound | E. coli | Not specified |
The mechanism by which these compounds exert their biological effects is likely multifaceted:
- Inhibition of Cell Proliferation : Compounds may interfere with cellular signaling pathways critical for cancer cell growth.
- Antibacterial Mechanisms : The presence of specific functional groups may enhance membrane permeability or inhibit essential bacterial enzymes.
属性
IUPAC Name |
4-methoxy-1-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-9-17-12-6-10(4-5-14(12)23-9)18-16(21)11-8-19(2)15(20)7-13(11)22-3/h4-8H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBHUHRQJQMRCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CN(C(=O)C=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













